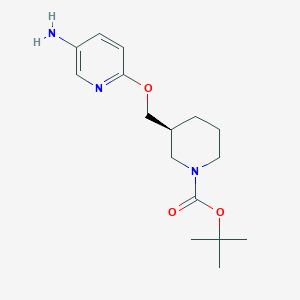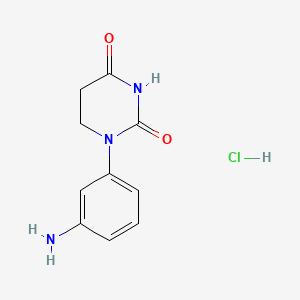
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity and potential applications in various fields such as medicinal chemistry and biochemistry. The presence of both amino and dimethylamino groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(dimethylamino)benzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Chiral Resolution: The racemic mixture of the amino acid is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amino acid into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to ensure high yield and purity.
Purification: Employing large-scale chromatography and crystallization techniques to obtain the desired enantiomer in high purity.
Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(Dimethylamino)phenylalanine: A structurally related amino acid with similar functional groups.
3-(4-(Dimethylamino)phenyl)propanoic acid: A non-chiral analog with similar chemical reactivity.
Uniqueness
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and in the study of stereochemistry in biological systems.
Properties
Molecular Formula |
C11H18Cl2N2O2 |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15;;/h3-6,10H,7,12H2,1-2H3,(H,14,15);2*1H/t10-;;/m0../s1 |
InChI Key |
PIMXAOWCQWTJNX-XRIOVQLTSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


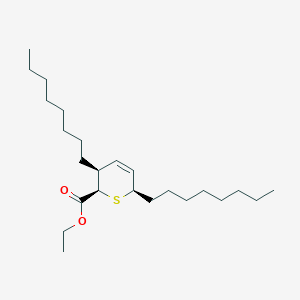
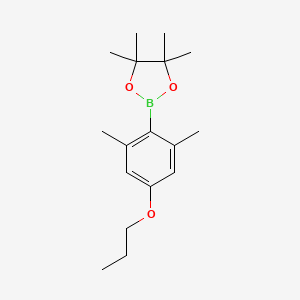
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
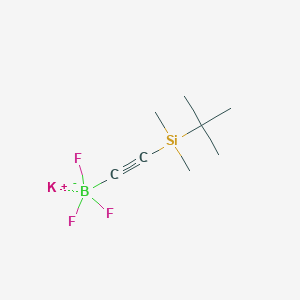
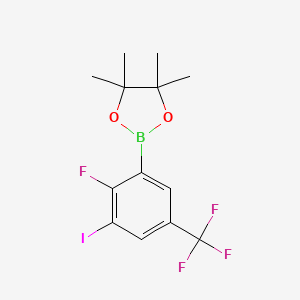

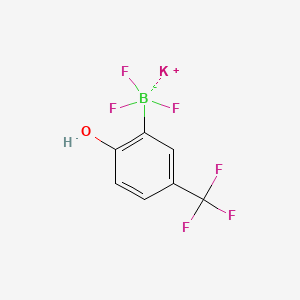
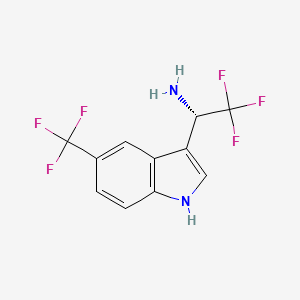
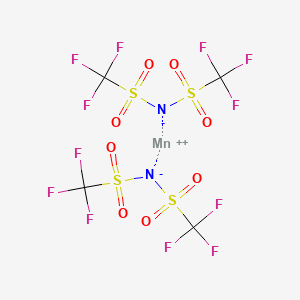
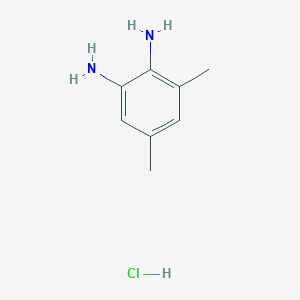
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
